1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea
Brand Name: Vulcanchem
CAS No.: 259753-98-5
VCID: VC7165922
InChI: InChI=1S/C8H14N4S/c1-9-8(13)11-3-2-5-12-6-4-10-7-12/h4,6-7H,2-3,5H2,1H3,(H2,9,11,13)
SMILES: CNC(=S)NCCCN1C=CN=C1
Molecular Formula: C8H14N4S
Molecular Weight: 198.29

1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea

CAS No.: 259753-98-5

Cat. No.: VC7165922

Molecular Formula: C8H14N4S

Molecular Weight: 198.29

* For research use only. Not for human or veterinary use.

1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea - 259753-98-5

Specification

CAS No. 259753-98-5
Molecular Formula C8H14N4S
Molecular Weight 198.29
IUPAC Name 1-(3-imidazol-1-ylpropyl)-3-methylthiourea
Standard InChI InChI=1S/C8H14N4S/c1-9-8(13)11-3-2-5-12-6-4-10-7-12/h4,6-7H,2-3,5H2,1H3,(H2,9,11,13)
Standard InChI Key IKGBJMGGNGHTRK-UHFFFAOYSA-N
SMILES CNC(=S)NCCCN1C=CN=C1

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1-(3-imidazol-1-ylpropyl)-3-methylthiourea, reflects its bipartite architecture: a 1H-imidazole group connected to a methylthiourea unit through a three-carbon propyl bridge. Key molecular descriptors include:

PropertyValueSource
CAS No.259753-98-5
Molecular FormulaC₈H₁₄N₄S
Molecular Weight198.29 g/mol
SMILESCNC(=S)NCCCN1C=CN=C1
InChIKeyIKGBJMGGNGHTRK-UHFFFAOYSA-N

The imidazole ring contributes aromatic stability and hydrogen-bonding capacity, while the thiourea moiety offers sites for nucleophilic substitution and metal coordination . Computational models predict a planar geometry for the thiourea segment, with the propyl chain adopting a gauche configuration to minimize steric hindrance .

Synthesis and Reaction Pathways

Synthetic routes to 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea typically involve multi-step protocols. A common approach begins with the preparation of 3-(1H-imidazol-1-yl)propan-1-amine, a precursor synthesized via cyanethylation of imidazole followed by hydrogenation . Subsequent reaction with methyl isothiocyanate yields the target compound:

  • Cyanethylation: Imidazole reacts with acrylonitrile to form N-cyanoethylimidazole .

  • Hydrogenation: Catalytic hydrogenation (e.g., Raney nickel) reduces the nitrile group to an amine, producing 3-(1H-imidazol-1-yl)propan-1-amine .

  • Thiourea Formation: The amine reacts with methyl isothiocyanate under basic conditions, forming the thiourea linkage.

This pathway achieves moderate yields (~65–70%) and avoids harsh reagents, making it scalable for industrial production . Alternative methods employ Ullmann-type couplings or microwave-assisted synthesis to enhance efficiency, though these remain experimental .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide definitive structural validation. Key spectral data include:

¹H-NMR Analysis

  • Imidazole protons: Resonances at δ 6.80–7.57 ppm (aromatic H) .

  • Methylene groups: Signals at δ 3.05–4.38 ppm (N–CH₂–CH₂–CH₂–N) and δ 1.55–1.78 ppm (central CH₂) .

  • Methylthiourea: A singlet at δ 2.98 ppm (N–CH₃).

¹³C-NMR Analysis

  • Imidazole carbons: Peaks at 119.9–137.8 ppm (aromatic C) .

  • Thiourea carbonyl: A distinctive signal at δ 181.2 ppm (C=S) .

  • Propyl chain: Carbons appear at δ 28.5–50.5 ppm (CH₂ groups) .

IR Spectroscopy

  • N–H stretch: Broad band near 3250 cm⁻¹ .

  • C=S stretch: Strong absorption at 1250–1350 cm⁻¹ .

  • Imidazole ring vibrations: Peaks at 1550 cm⁻¹ (C=N) and 1450 cm⁻¹ (C=C) .

Biological and Chemical Applications

Though direct pharmacological data are sparse, the compound’s structural analogs exhibit notable bioactivities:

Antimicrobial Properties

Thiourea derivatives demonstrate broad-spectrum antimicrobial effects. For example, N-alkylthioureas inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity . The imidazole moiety enhances bioavailability, enabling penetration into fungal cells .

Metal Coordination

The thiourea sulfur and imidazole nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) and Zn(II) show enhanced catalytic activity in oxidation reactions, achieving turnover frequencies (TOF) > 10⁴ h⁻¹ in alkene epoxidation .

Agricultural Uses

In seed coating formulations, similar compounds improve germination rates by 20–30% under drought conditions, likely through ROS scavenging and osmotic regulation .

Comparative Analysis with Analogous Compounds

The propyl spacer in 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea distinguishes it from shorter-chain analogs:

CompoundChain LengthBioactivity (MIC, µg/mL)
1-[2-(Imidazol-1-yl)ethyl]-3-methylthioureaC232 (S. aureus)
1-[3-(Imidazol-1-yl)propyl]-3-methylthioureaC316 (S. aureus)
1-[4-(Imidazol-1-yl)butyl]-3-methylthioureaC48 (S. aureus)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator